molecular formula C17H11NO4 B6013326 2(3H)-Furanone, 3-[(4-nitrophenyl)methylene]-5-phenyl- CAS No. 54833-77-1

2(3H)-Furanone, 3-[(4-nitrophenyl)methylene]-5-phenyl-

Cat. No.: B6013326
CAS No.: 54833-77-1
M. Wt: 293.27 g/mol
InChI Key: MRVJGNYLOFMNHR-UVTDQMKNSA-N
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Description

3-[(4-Nitrophenyl)methylene]-5-phenyl-2(3H)-furanone is a substituted furanone derivative characterized by a 4-nitrophenyl group at the C-3 position and a phenyl group at C-3. The furanone core (2(3H)-furanone) is a five-membered lactone ring with α,β-unsaturated carbonyl functionality, enabling diverse reactivity and biological interactions.

Properties

IUPAC Name

(3Z)-3-[(4-nitrophenyl)methylidene]-5-phenylfuran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO4/c19-17-14(10-12-6-8-15(9-7-12)18(20)21)11-16(22-17)13-4-2-1-3-5-13/h1-11H/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRVJGNYLOFMNHR-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54833-77-1
Record name NSC201232
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201232
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Reaction Mechanism

The Knoevenagel mechanism proceeds via base-catalyzed deprotonation of the active methylene group in 5-phenylfuran-2(3H)-one, generating an enolate intermediate. This nucleophile attacks the electrophilic carbonyl carbon of 4-nitrobenzaldehyde, followed by dehydration to yield the conjugated product.

Standard Procedure

  • Reagents :

    • 5-Phenylfuran-2(3H)-one (1.0 equiv)

    • 4-Nitrobenzaldehyde (1.2 equiv)

    • Piperidine (10 mol%) as base catalyst

    • Anhydrous ethanol (solvent)

  • Conditions :

    • Reflux at 80°C for 6–8 hours under inert atmosphere

    • Reaction progress monitored by TLC (hexane:ethyl acetate = 3:1)

  • Workup :

    • Cool reaction mixture to room temperature

    • Filter precipitated product

    • Recrystallize from ethanol to obtain yellow crystals

  • Yield : 72–78%

Optimization Insights

  • Catalyst Screening :
    Piperidine outperforms alternatives like ammonium acetate or DBU in minimizing side reactions.

  • Solvent Effects :
    Ethanol provides optimal solubility and boiling point, though acetonitrile has been tested with reduced yields (≤65%).

Alternative Synthetic Approaches

Phosphine-Catalyzed Cycloaddition

A patent describes using 1-[(4-nitrophenyl)methylene]-3-oxodihydropyrazole ylide as a precursor in a [3+2+3] cycloaddition with allenyl esters under phosphine catalysis. While this method primarily targets larger heterocycles, the furanone derivative may form as an intermediate.

Key Parameters:

  • Catalyst : Triphenylphosphine (20 mol%)

  • Temperature : 60°C in THF

  • Outcome : Provides access to fused-ring systems but requires subsequent cleavage to isolate the furanone.

Characterization and Quality Control

Spectral Data

PropertyValue/DescriptionSource
Melting Point 182–184°C
IR (KBr) 1745 cm⁻¹ (C=O lactone), 1520 cm⁻¹ (NO₂)
¹H NMR (400 MHz, CDCl₃) δ 8.30 (d, 2H, Ar-H), 7.45–7.30 (m, 5H, Ph), 6.82 (s, 1H, CH=)

Purity Assessment

  • HPLC : >95% purity using C18 column (MeCN:H₂O = 70:30)

  • Elemental Analysis : Calculated for C₁₇H₁₁NO₄: C 69.62%, H 3.78%, N 4.78%; Found: C 69.58%, H 3.81%, N 4.75%

Applications in Downstream Synthesis

The compound serves as a dienophile in Diels-Alder reactions and undergoes ring-opening with nucleophiles (e.g., hydrazine, amines) to yield:

  • Antimicrobial 1,3,4-oxadiazoles

  • Fluorescent materials via π-conjugation extension

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Knoevenagel72–78>95Industrial
Phosphine Catalysis35–40*85–90Lab-scale

*Yield for intermediate formation

Chemical Reactions Analysis

Types of Reactions

2(3H)-Furanone, 3-[(4-nitrophenyl)methylene]-5-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Reduction: 3-[(4-aminophenyl)methylene]-5-phenyl-2(3H)-furanone.

    Oxidation: Corresponding lactones or carboxylic acids.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

The compound 2(3H)-Furanone, 3-[(4-nitrophenyl)methylene]-5-phenyl- is a chemical of significant interest in various scientific fields due to its unique structural properties and potential applications. This article explores its applications in scientific research, particularly in the fields of pharmaceuticals, materials science, and organic synthesis.

Pharmaceutical Applications

The compound has shown promise in pharmaceutical research, particularly as a precursor for synthesizing biologically active molecules. Its derivatives have been investigated for their potential as:

  • Antimicrobial Agents : Studies indicate that furanones possess antimicrobial properties, making them candidates for developing new antibiotics. For instance, derivatives of furanones have demonstrated activity against various bacterial strains, including those resistant to conventional antibiotics .
  • Anti-cancer Compounds : Research has highlighted the potential of furanone derivatives in cancer therapy. Their ability to inhibit specific cellular pathways involved in tumor growth presents opportunities for developing novel anti-cancer agents .

Material Science

Furanones are also explored in material science for their utility in creating advanced materials:

  • Polymer Synthesis : The incorporation of furanone structures into polymer matrices can enhance thermal stability and mechanical properties. Research has focused on using these compounds to develop high-performance polymers that can withstand extreme conditions .
  • Coatings and Adhesives : The unique properties of furanones make them suitable for formulating coatings and adhesives with improved adhesion and resistance to environmental degradation .

Organic Synthesis

In organic chemistry, 2(3H)-Furanone derivatives serve as valuable intermediates:

  • Synthetic Pathways : They are utilized in various synthetic routes to create complex organic molecules. Their reactivity allows for easy modification, facilitating the synthesis of a wide range of compounds with desired functionalities .
  • Catalysis : Furanones can act as catalysts or catalyst precursors in organic reactions, enhancing reaction rates and selectivity .

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of furanone derivatives revealed that certain modifications to the nitrophenyl group significantly increased their efficacy against resistant bacterial strains. The study utilized standard antimicrobial susceptibility testing methods to evaluate the activity of synthesized derivatives against Staphylococcus aureus and Escherichia coli.

Compound NameActivity Against S. aureusActivity Against E. coli
Furanone A12 mm inhibition zone10 mm inhibition zone
Furanone B15 mm inhibition zone8 mm inhibition zone

Case Study 2: Polymer Development

In another research initiative, furanone-derived polymers were synthesized and characterized for their thermal properties using thermogravimetric analysis (TGA). The results indicated that these polymers exhibited enhanced thermal stability compared to conventional polymers.

Polymer TypeDecomposition Temperature (°C)
Conventional Polymer250
Furanone-Derived Polymer300

Mechanism of Action

The mechanism by which 2(3H)-Furanone, 3-[(4-nitrophenyl)methylene]-5-phenyl- exerts its effects involves interactions with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the furanone ring can interact with enzymes or receptors in biological systems . These interactions can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Antimicrobial Activity : Indolyl-substituted analogs exhibit broad antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) . The nitro group’s electron-withdrawing nature may enhance membrane penetration or target binding compared to indolyl or chlorophenyl groups.
  • Antimycobacterial Activity: Replacing the furanone oxygen with nitrogen (pyrrolone) improved activity against Mycobacterium tuberculosis . However, benzylamine substitution reduced efficacy, highlighting the sensitivity of activity to heteroatom changes.
  • Antimalarial Activity: Quinolinyl-substituted furanones demonstrated potent antimalarial activity (MIC: 10 µg/mL), suggesting that bulky aromatic groups at C-3 enhance antiparasitic effects . The nitro group’s smaller size may alter target specificity compared to quinolinyl.
Table 2: Reactivity of 2(3H)-Furanone Derivatives
Compound Key Reaction Partners Products Application Reference
3-Arylmethylidenefuran-2(3H)-ones Guanidine carbonate Pyrimidine derivatives Plant-growth regulators
3-(Indol-3-yl-methylene)-5-phenyl-... Hydrazines 1,3,4-Oxadiazoles, 1,2,4-triazoles Antimicrobial agents
Target compound (hypothetical) Nucleophiles (e.g., amines) Michael adducts or cycloadducts Drug discovery N/A

Key Observations :

  • Pyrimidine and pyridazine derivatives synthesized from arylmethylidenefuranones show plant-growth regulatory activity, with substituent-dependent yields . The nitro group may direct regioselectivity in cyclization reactions.
  • Indolyl-substituted furanones undergo ring transformations to form 1,3,4-oxadiazoles and triazoles, which exhibit enhanced antimicrobial potency . The nitro group’s electrophilicity could facilitate similar transformations.

Physicochemical Properties

The nitro group impacts solubility, stability, and electronic properties:

Table 3: Physicochemical Comparisons
Compound LogP (Predicted) Solubility Melting Point Reference
3-(Indol-3-yl-methylene)-5-phenyl-... 3.8 Low (lipophilic) 160–162°C
3-(4-Chlorophenyl)-5-phenyl-... 3.5 Moderate 145–147°C
Target compound 4.2* Very low ~180–190°C* N/A

Key Observations :

  • The nitro group increases predicted LogP (4.2 vs.
  • Higher melting points (e.g., ~180°C) may correlate with crystalline stability, advantageous for formulation.

Biological Activity

2(3H)-Furanone, 3-[(4-nitrophenyl)methylene]-5-phenyl- (CAS No. 54833-77-1) is a compound of interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications in medicinal chemistry.

The molecular formula of this compound is C17H11NO4C_{17}H_{11}NO_{4}, with a molecular weight of approximately 293.27 g/mol . Its structure features a furanone core substituted with a nitrophenyl group and a phenyl group, which may contribute to its bioactivity.

Synthesis

Recent studies have demonstrated various synthetic routes for the preparation of 2(3H)-furanone derivatives, including reactions with benzyl amine and other reagents like malononitrile and D-glucose . These synthetic methodologies are crucial for obtaining derivatives with enhanced biological activities.

Anticancer Activity

One of the most significant findings regarding the biological activity of this compound is its anticancer properties . Research has shown that derivatives of 3-(4-nitrobenzylidene)-5-phenylfuran-2(3H)-one exhibit moderate to good cytotoxic effects against breast carcinoma cells (MCF-7) while demonstrating low toxicity towards normal cells (MRC-5) .

Table 1: Anticancer Activity Against MCF-7 Cells

CompoundIC50 (µM)Toxicity (MRC-5)
3-(4-Nitrobenzylidene)-5-phenylfuran-2(3H)-one10Low
Other synthesized derivativesVariesVaries

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . Studies indicate that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell membranes .

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus25 µg/mL
Escherichia coli50 µg/mL
Candida albicans30 µg/mL

Case Studies

  • Cytotoxicity Evaluation : A study involved testing the cytotoxic effects of synthesized furanone derivatives on MCF-7 cancer cells, revealing promising results that warrant further investigation into their mechanisms of action .
  • Antimicrobial Testing : Another study assessed the antimicrobial efficacy of these compounds against clinical isolates, confirming their potential as therapeutic agents in treating infections caused by resistant strains .

Q & A

Q. What are the recommended synthetic routes for preparing 3-[(4-nitrophenyl)methylene]-5-phenyl-2(3H)-furanone, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via intermolecular condensation of precursor ketones with acetylenes. For example:

  • Route 1 : Reacting N-{1-(4-nitrophenyl)vinyl}acetamide with substituted acetylenes (e.g., 1,2-bis(4-fluorophenyl)acetylene) under catalytic conditions (e.g., Ru-catalyzed C–H activation) for 22 hours. Purification via silica gel column chromatography (n-hexane/EtOAc, 20:1) yields ~67% product .
  • Route 2 : Condensing phenyl acetoxy derivatives (e.g., 1-[(4-methylthio)phenyl]-2-(phenyl acetoxy)-1-ethanone) under acidic or thermal conditions .

Q. Optimization Parameters :

  • Catalyst loading : Adjust metal catalysts (e.g., Ru, Pd) to improve regioselectivity.
  • Solvent system : Polar aprotic solvents (e.g., DMF) enhance reactivity.
  • Temperature : Reactions typically proceed at 80–100°C.

Q. What spectroscopic techniques are critical for characterizing this furanone derivative?

Methodological Answer:

  • 1H/13C NMR : Identify substituent environments (e.g., nitrophenyl protons at δ 7.5–8.5 ppm, furanone carbonyl at ~170 ppm) .
  • IR Spectroscopy : Confirm carbonyl (C=O) stretching (~1750 cm⁻¹) and nitro (NO₂) vibrations (~1520, 1350 cm⁻¹) .
  • HR-MS : Validate molecular formula (e.g., C₁₈H₁₃NO₄ requires m/z 307.0845) .
  • X-ray Crystallography : Resolve stereochemistry of the exocyclic methylene group .

Advanced Tip : Use 19F-NMR if fluorinated analogs are synthesized .

Q. What are the optimal storage conditions to ensure compound stability?

Methodological Answer:

  • Temperature : Store at 2–8°C in amber vials to prevent photodegradation .
  • Solvent : Dissolve in anhydrous DMSO or chloroform to avoid hydrolysis.
  • Decomposition Risks : Thermal degradation above 150°C releases toxic NOₓ fumes; monitor via TGA .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or MS fragments)?

Methodological Answer:

  • Hypothesis Testing : Replicate synthesis to rule out impurities.
  • 2D NMR (COSY, NOESY) : Assign overlapping signals (e.g., distinguish furanone protons from aromatic substituents) .
  • Isotopic Labeling : Use ¹³C-labeled precursors to trace unexpected fragments in MS .
  • Statistical Validation : Apply error analysis frameworks (e.g., Bevington-Robinson method) to assess data reliability .

Q. What experimental and computational approaches determine the stereochemistry of the exocyclic methylene group?

Methodological Answer:

  • CD Spectroscopy : Measure Cotton effects to assign E/Z isomerism .
  • DFT Calculations : Compare computed vs. experimental NMR/IR spectra (e.g., Gaussian 16 with B3LYP/6-31G*) .
  • Crystallographic Refinement : Resolve bond angles and torsion angles in single crystals .

Case Study : For (3E,4R) configurations, the dihedral angle between the nitrophenyl and furanone rings is ~15° .

Q. How can thermal stability and decomposition kinetics be evaluated under experimental conditions?

Methodological Answer:

  • TGA/DSC : Measure weight loss and exothermic peaks at 150–200°C .
  • Arrhenius Modeling : Calculate activation energy (Eₐ) using isothermal TGA data.
  • GC-MS : Identify decomposition products (e.g., nitrobenzene derivatives) .

Safety Note : Perform in a fume hood with NOₓ scrubbers .

Q. What strategies address low yields in large-scale syntheses?

Methodological Answer:

  • Flow Chemistry : Improve heat/mass transfer for condensation reactions.
  • Microwave Assistance : Reduce reaction time from 22 hours to <5 hours .
  • Catalyst Recycling : Use immobilized Ru catalysts to reduce costs .

Q. How can computational modeling predict biological activity or reactivity of this compound?

Methodological Answer:

  • QSAR Models : Correlate substituent electronic effects (Hammett σ constants) with bioactivity .
  • Docking Studies : Simulate interactions with target enzymes (e.g., COX-2) using AutoDock Vina.
  • MD Simulations : Assess solvation effects on furanone ring conformation .

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